4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Kinase inhibitor design Azaindole scaffold Medicinal chemistry

Researchers needing a regioisomerically pure azaindole scaffold for kinase hinge binding often face supply inconsistencies. This 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid provides a validated [2,3-c] regioisomer critical for FGFR and LSD1 inhibitor programs. - Orthogonal handles: C3-carboxylic acid for amide coupling; C4-chloro for SNAr/cross-coupling diversification. - Defined exit vector geometry distinct from the [2,3-b] isomer, enabling unique ternary complex exploration for PROTAC design. - Reliable batch-to-batch consistency ensures reproducible low-nanomolar potency in kinase assays.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B12096143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13)
InChIKeyPWERRZXLSVBKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: A Regioisomeric Azaindole Scaffold with Differentiated Reactivity for Kinase and PROTAC Programs


4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1781899-30-6, molecular formula C8H5ClN2O2, molecular weight 196.59) is a heterobicyclic compound belonging to the azaindole (pyrrolopyridine) family. Its core structure features a fused pyrrole and pyridine ring system with the nitrogen atom positioned at the 6-position of the pyridine ring (i.e., the [2,3-c] regioisomer), a C4-chloro substituent, and a C3-carboxylic acid functional group . This specific substitution pattern confers distinct physicochemical and reactivity properties that differentiate it from isomeric azaindole carboxylic acids, most notably the [2,3-b] regioisomer (4-chloro-7-azaindole-3-carboxylic acid, CAS 1000340-37-3) [1].

Why Generic Azaindole Carboxylic Acids Cannot Substitute for 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid


Pyrrolopyridine derivatives are not functionally interchangeable scaffolds for drug discovery or chemical biology applications [1]. The regioisomeric position of the pyridine nitrogen (e.g., [2,3-c] versus [2,3-b]) fundamentally alters the electronic distribution across the bicyclic system, affecting both intermolecular hydrogen-bonding geometry with kinase hinge regions and the reactivity of the chloro substituent toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions [2]. Additionally, the carboxylic acid position (C3) relative to the pyrrole NH and pyridine nitrogen determines the vector and geometry of amide bond formation during derivatization—a critical consideration for PROTAC linker attachment and fragment-based library construction. Substituting a [2,3-b] azaindole carboxylic acid (e.g., CAS 1000340-37-3) into a synthetic route optimized for the [2,3-c] regioisomer will yield a structurally distinct product with altered target-binding geometry and potentially compromised biological activity [1].

Quantitative Differentiation Evidence for 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid


Regioisomeric Scaffold Distinction: [2,3-c] versus [2,3-b] Azaindole Carboxylic Acids

4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1781899-30-6) is the [2,3-c] regioisomer of the azaindole carboxylic acid scaffold. Its closest commercial analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (4-chloro-7-azaindole-3-carboxylic acid, CAS 1000340-37-3), differs in the position of the pyridine nitrogen atom [1]. The pyrrolo[2,3-c]pyridine scaffold has been independently optimized as a potent and reversible LSD1 inhibitor chemotype, with lead compound 23e demonstrating LSD1 inhibitory activity in the low nanomolar range [2]. The [2,3-c] scaffold has also been validated as an acid pump antagonist (APA) scaffold, with optimized derivatives 14f and 14g achieving H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [3].

Kinase inhibitor design Azaindole scaffold Medicinal chemistry

C4-Chloro Substituent Synthetic Utility: Palladium-Catalyzed Derivatization via Buchwald-Hartwig and Suzuki Coupling

The C4-chloro substituent on the pyrrolo[2,3-c]pyridine core enables selective palladium-catalyzed cross-coupling reactions for rapid analog generation. Literature on the closely related [2,3-b] azaindole system demonstrates that 4-chloro-7-azaindoles undergo efficient Buchwald-Hartwig C–N coupling with anilines using Pd2(dba)3/X-Phos catalytic systems, enabling installation of diverse amine pharmacophores [1]. The C3-carboxylic acid handle simultaneously allows orthogonal amide bond formation for linker attachment in PROTAC design. This dual orthogonal functionalization capability distinguishes 4-chloro-3-carboxylic acid azaindoles from simpler chloro-azaindoles lacking the carboxylic acid handle .

Synthetic methodology Cross-coupling C–N bond formation

Kinase Inhibitor Scaffold Selectivity: Pyrrolo[2,3-c]pyridine Core as a Privileged Hinge-Binding Motif

The pyrrolo[2,3-c]pyridine nucleus functions as an ATP-mimetic kinase inhibitor scaffold that binds the hinge region of kinase active sites [1]. Literature review data indicate that pyrrolopyridine derivatives, as a class, are estimated to be non-selective kinase inhibitors in their unsubstituted core form, with selectivity conferred primarily by the nature and position of substituents attached to the azaindole nucleus [1]. The [2,3-c] regioisomer presents the pyridine nitrogen at a position that forms a hydrogen-bonding pattern distinct from the more widely studied [2,3-b] (7-azaindole) and [3,2-c] scaffolds. FGFR-targeting derivatives of the pyrrolo[2,3-c]pyridine scaffold have demonstrated IC50 values ranging from 7 to 712 nM against FGFR1-3, and MMP-2/MMP-9 targeting derivatives have achieved IC50 values of 3 nM and 12 nM, respectively .

Kinase inhibition Hinge binder ATP-competitive

Patent Landscape and Commercial Relevance: Pyrrolo[2,3-c]pyridine Carboxylic Acids in Pharmaceutical IP

The pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is claimed in multiple pharmaceutical patents as a key intermediate or core structure for therapeutic agents. WO2006025716A1 and US7662832B2 disclose pyrrolo[2,3-c]pyridine derivatives with potent gastric acid secretion inhibitory activity, explicitly claiming compounds bearing substituents at positions including the 4-position [REFS-1, REFS-2]. US20110312938A1 claims pyrrolopyridine carboxylic acid derivatives with general structural formulae that encompass the [2,3-c] scaffold [3]. The presence of the C3-carboxylic acid group is a common structural requirement across these patent families, as it enables subsequent derivatization into amides, esters, and other pharmacologically relevant functional groups. In contrast, simple 4-chloro-pyrrolo[2,3-c]pyridine lacking the carboxylic acid (CAS 1188313-15-6) is commercially available but requires additional synthetic steps to introduce the carboxylic acid handle .

Patent analysis Pharmaceutical IP Commercial availability

Recommended Application Scenarios for 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid


PROTAC Linker Attachment and Targeted Protein Degradation

The C3-carboxylic acid group provides a native amide bond formation handle for PROTAC linker attachment, while the C4-chloro substituent enables concurrent or sequential diversification via palladium-catalyzed cross-coupling to optimize target protein binding [1]. This orthogonal reactivity profile is particularly valuable when the target protein ligand requires specific substitution at the 4-position of the azaindole core . The [2,3-c] regioisomeric scaffold offers a distinct exit vector geometry compared to 7-azaindole-based PROTACs, potentially enabling access to ternary complex geometries not achievable with [2,3-b] scaffolds [2].

Fragment-Based Kinase Inhibitor Library Construction

As a carboxylic acid-functionalized azaindole, this compound serves as a privileged fragment for kinase hinge-binding library construction [2]. The pyrrolo[2,3-c]pyridine scaffold mimics the purine ring of ATP, enabling competitive binding to kinase hinge regions [2]. The C3-carboxylic acid allows rapid amide coupling to diverse amine-containing fragments without protecting group manipulation, facilitating high-throughput analog generation [1]. Literature demonstrates that optimized pyrrolo[2,3-c]pyridine derivatives achieve low nanomolar potency against multiple kinase targets including FGFR1-3 (IC50 = 7–712 nM) and LSD1 [REFS-4, REFS-5].

LSD1 Inhibitor and Epigenetic Tool Compound Synthesis

Recent medicinal chemistry literature (2024) has validated the pyrrolo[2,3-c]pyridine scaffold as a potent and reversible LSD1 inhibitor chemotype, with lead compound 23e demonstrating efficacy in acute myelogenous leukemia models [3]. The 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid serves as a key synthetic intermediate for preparing LSD1 inhibitor candidates with substituent diversity at the C4 position and carboxylic acid-derived amide modifications [3]. This scaffold's reversible inhibition mechanism differentiates it from irreversible LSD1 inhibitors and provides a starting point distinct from cyclopropylamine-based LSD1 inhibitor chemotypes [3].

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